molecular formula C11H11N5O B2619503 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034311-78-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2619503
M. Wt: 229.243
InChI Key: CBOJFDFHBMKWSA-UHFFFAOYSA-N
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Description

“(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds containing the 1,2,3-triazole moiety, such as this one, are known to exhibit a broad range of chemical and biological properties2.



Synthesis Analysis

The synthesis of compounds similar to “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” often involves the use of azide–alkyne cycloaddition reactions3. However, the specific synthesis process for this compound is not readily available in the resources I have.



Molecular Structure Analysis

The molecular structure of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” is not explicitly provided in the available resources. However, compounds with the 1,2,3-triazole moiety generally have a five-membered heterocyclic ring containing two nitrogen atoms2.



Chemical Reactions Analysis

The specific chemical reactions involving “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” are not detailed in the available resources. However, it’s known that 1,2,3-triazole derivatives can participate in various chemical reactions4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” are not provided in the available resources.


Safety And Hazards

The safety and hazards associated with “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” are not detailed in the available resources.


Future Directions

The future directions for research on “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities2.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

pyridin-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJFDFHBMKWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone

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